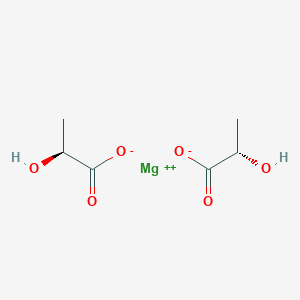
Magnesium l-lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium l-lactate, also known as this compound, is a useful research compound. Its molecular formula is C6H10MgO6 and its molecular weight is 202.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Physiological Benefits
Cardiovascular Health
Magnesium L-lactate has been studied for its effects on patients with implantable cardioverter defibrillators (ICDs). A double-blind, placebo-controlled trial involving 70 patients indicated that supplementation with this compound resulted in a non-significant reduction in the occurrence of ICD therapies (such as shocks or anti-tachycardia pacing) over a 52-week period. Despite the high prevalence of intracellular magnesium deficiency among participants, the compound showed minimal impact on quality of life (QoL) metrics related to cardiovascular health .
Blood Pressure Regulation
Another study demonstrated that this compound significantly reduced systolic blood pressure in patients with ICDs after 12 weeks of treatment. The average systolic blood pressure dropped from 126.3 mm Hg to 117.7 mm Hg in the magnesium group compared to placebo . This suggests that this compound may serve as an effective adjunct therapy for managing hypertension.
Production Methods
The synthesis of this compound can be achieved through various fermentation processes. A notable method involves using lactic acid bacteria such as Lactobacillus plantarum and Lactobacillus paracasei to ferment substrates like tomato juice. This process not only produces high yields of magnesium lactate but also promotes the valorization of agricultural by-products .
Table: Production Yield of this compound
| Substrate Type | Final Lactate Concentration (g/L) | Lactic Acid Yield from Glucose (g/g) | Magnesium Lactate Recovery (%) |
|---|---|---|---|
| MRS-1 | 95 | 0.9 | 79.9 |
| MRS-2 | 107 | 0.92 | 95.9 |
| TMT-1 | 72 | 0.63 | 82.4 |
| TMT-2 | 78 | 0.73 | 91.1 |
Nutritional Applications
Dietary Supplements
this compound is increasingly being used as a dietary supplement due to its high bioavailability compared to other magnesium salts. It is particularly beneficial for individuals with magnesium deficiency, which is common among those with chronic conditions such as heart disease .
Food Technology
In food applications, this compound serves as a food additive and preservative. Its ability to enhance the nutritional profile of food products makes it appealing for use in functional foods aimed at improving health outcomes.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the efficacy of this compound:
- Study on Exercise Performance : Research indicated that magnesium supplementation could enhance exercise performance by improving lactate clearance in muscle tissues .
- Chronic Administration Effects : A study assessed the long-term effects of low-dose this compound on myocardial health, suggesting potential cardioprotective benefits .
Eigenschaften
CAS-Nummer |
132344-20-8 |
|---|---|
Molekularformel |
C6H10MgO6 |
Molekulargewicht |
202.45 g/mol |
IUPAC-Name |
magnesium;(2S)-2-hydroxypropanoate |
InChI |
InChI=1S/2C3H6O3.Mg/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2/t2*2-;/m00./s1 |
InChI-Schlüssel |
OVGXLJDWSLQDRT-CEOVSRFSSA-L |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Mg+2] |
Isomerische SMILES |
C[C@@H](C(=O)[O-])O.C[C@@H](C(=O)[O-])O.[Mg+2] |
Kanonische SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Mg+2] |
Key on ui other cas no. |
862886-19-9 1698883-44-1 |
Synonyme |
Magnesium (S) lactate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















